![molecular formula C23H28N4O2 B2979415 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 2034225-55-1](/img/structure/B2979415.png)
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolin, a type of heterocyclic compound . Heterocyclic compounds play an important role in medicinal chemistry and serve as key templates for numerous therapeutic agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using various spectral techniques . For example, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized .
Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Carboxamides
One study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Researchers investigated nine different types of heterocyclic carboxamides, evaluating their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize apomorphine-induced behavior in mice. Two derivatives showed potent in vivo activities comparable to a reference compound, suggesting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).
Development of CGRP Receptor Inhibitors
Another study elaborated on the selection of an enantioselective process for the preparation of a CGRP (calcitonin gene-related peptide) receptor inhibitor. This research outlined a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist, demonstrating the synthesis on a multikilogram scale. The study provided insights into two different routes for the synthesis of the chiral indazolyl amino ester subunit, highlighting the challenges addressed in assembling the final drug substance (Cann et al., 2012).
Molecular Interaction Studies
Further, a study explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers developed three-dimensional quantitative structure-activity relationship (QSAR) models. This study provides valuable information on the binding interactions between the compound and the CB1 receptor, contributing to the understanding of how structural modifications can affect receptor binding and activity (Shim et al., 2002).
Anticancer Activity Research
Another notable research focused on the induction of the intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel tetrahydronaphthalene derivatives. This study revealed that certain compounds led to DNA damage and apoptosis via the mitochondrial pathway, highlighting their potential as anti-cancer agents (Gamal-Eldeen et al., 2014).
Mécanisme D'action
While the specific mechanism of action for this compound is not available, similar compounds have shown various biological activities. For example, 2-morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(17-13-16-5-1-4-8-21(16)29-14-17)26-18-9-11-27(12-10-18)22-19-6-2-3-7-20(19)24-15-25-22/h1,4-5,8,15,17-18H,2-3,6-7,9-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJXJWIZIFQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5OC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


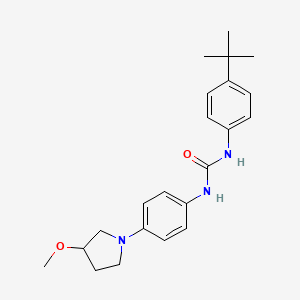
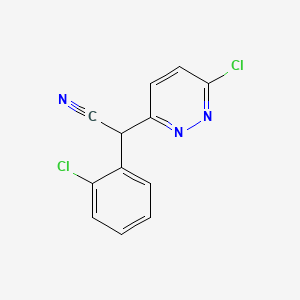
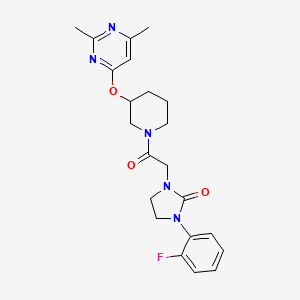
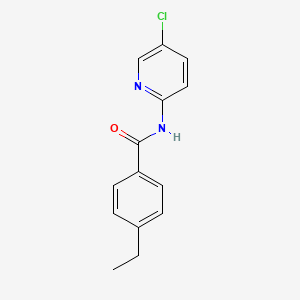
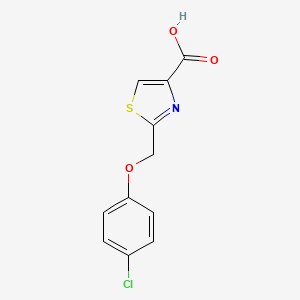
![N-(4-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2979346.png)
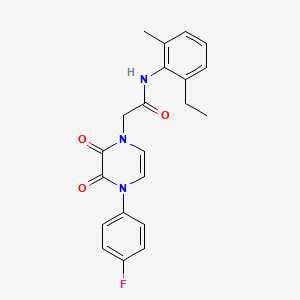
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)

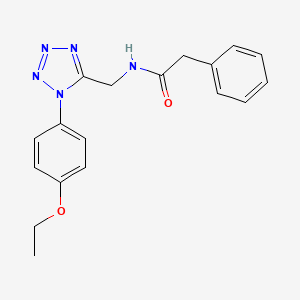
![2-[3-(2-Methylphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2979353.png)
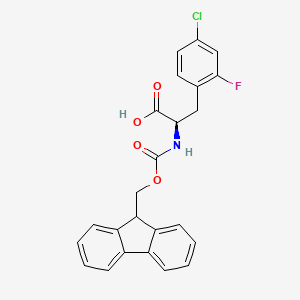
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)